molecular formula C6H7N3O2 B6283370 rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-77-1

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No. B6283370
CAS RN: 2410594-77-1
M. Wt: 153.1
InChI Key:
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Description

Rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid, often abbreviated as rac-ABC, is a cyclic organic compound with a unique chemical structure. It has a broad range of applications in fields such as pharmaceuticals, biochemistry, and synthetic organic chemistry. Rac-ABC has been studied extensively in recent years due to its potential as a versatile synthetic tool and its potential therapeutic effects.

Scientific Research Applications

Rac-ABC has a variety of research applications. It has been used in the synthesis of compounds with potential therapeutic effects, such as the antifungal agent ciclopirox olamine. It has also been used in the synthesis of compounds with potential anti-cancer properties, such as the compound PX-12. Additionally, rac-ABC has been used in the synthesis of compounds with potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of rac-ABC is not yet fully understood. However, it is believed to be related to its ability to form stable cyclic structures. These structures can interact with other molecules, either blocking or activating their function. Additionally, rac-ABC is believed to have a role in the modulation of signal transduction pathways, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-ABC are not yet fully understood. However, studies have shown that rac-ABC can modulate signal transduction pathways, which may explain its potential therapeutic effects. Additionally, rac-ABC has been shown to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

Rac-ABC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it can be used in a variety of reactions, including Grignard reactions, cycloadditions, and azide-alkyne cycloadditions. However, there are also some limitations to its use. Rac-ABC is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or oxygen.

Future Directions

Rac-ABC has a wide range of potential applications, and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential therapeutic effects, and its potential uses in drug delivery systems. Additionally, further research is needed to understand the biochemical and physiological effects of rac-ABC and to develop more efficient methods for its synthesis. Finally, research into the use of rac-ABC in the synthesis of compounds with potential therapeutic effects is needed.

Synthesis Methods

The synthesis of rac-ABC is a multi-step process. The first step involves the reaction of 2-azido-1-cyclohexene-1-carboxylic acid with a brominated epoxide in the presence of a base. This reaction produces a bicyclic epoxide, which is then reacted with a Grignard reagent to yield the desired product. The product is then purified by column chromatography and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "sodium azide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-cyclopentenone to 2-cyclopenten-1-ol", "2-cyclopentenone is reacted with sodium borohydride in methanol to yield 2-cyclopenten-1-ol.", "Step 2: Protection of 2-cyclopenten-1-ol", "2-cyclopenten-1-ol is protected with acetic anhydride and pyridine to yield the corresponding acetate ester.", "Step 3: Conversion of acetate ester to azide", "The acetate ester is reacted with sodium azide in methanol to yield the corresponding azide.", "Step 4: Conversion of azide to carboxylic acid", "The azide is reduced with sodium borohydride in methanol to yield the corresponding amine.", "The amine is then hydrolyzed with hydrochloric acid to yield the carboxylic acid.", "Step 5: Formation of bicyclic ring system", "The carboxylic acid is cyclized with sodium hydroxide in water to yield rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid." ] }

CAS RN

2410594-77-1

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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